Aurantioemestrin Aurantioemestrin
Brand Name: Vulcanchem
CAS No.: 105637-72-7
VCID: VC0009243
InChI: InChI=1S/C27H20N2O9S/c1-28-24(32)17-10-16-13-36-8-7-20(23(16)29(17)25(33)26(28)39)38-27(34)15-4-6-19(35-2)22(11-15)37-21-9-14(12-30)3-5-18(21)31/h3-13,20,23,31H,1-2H3/t20-,23-/m0/s1
SMILES: CN1C(=O)C2=CC3=COC=CC(C3N2C(=O)C1=S)OC(=O)C4=CC(=C(C=C4)OC)OC5=C(C=CC(=C5)C=O)O
Molecular Formula: C27H20N2O9S
Molecular Weight: 548.5 g/mol

Aurantioemestrin

CAS No.: 105637-72-7

VCID: VC0009243

Molecular Formula: C27H20N2O9S

Molecular Weight: 548.5 g/mol

* For research use only. Not for human or veterinary use.

Aurantioemestrin - 105637-72-7

Description

Aurantioemestrin is a complex organic compound classified as a dioxopiperazine that was first isolated from the fungus Emericella striata. This natural product has garnered attention because of its unique chemical structure and potential biological activities. Aurantioemestrin's structure is characterized by a piperazine ring with two carbonyl groups, contributing to its reactivity and biological properties. It is also noted as a biogenetic intermediate in the transformation of emestrin to dethiosecoemestrin, highlighting its significance in natural product biosynthesis. Research indicates that aurantioemestrin exhibits notable biological activities attributed to its structural characteristics, engaging in essential reactions for synthetic applications and metabolic pathway understanding.

Aurantioemestrin shares structural similarities with other compounds within the dioxopiperazine family. Examples of similar compounds include Gliotoxin and Chaetocin, both epidithiodioxopiperazines, known for strong immunosuppressive and antitumor activities, respectively. Emestrin, a precursor to aurantioemestrin, has a less complex structure, while Dethiosecoemestrin, derived from emestrin, lacks sulfur. Aurantioemestrin's uniqueness lies in its specific arrangement of functional groups and its role as a biogenetic intermediate, distinguishing it from similar compounds while contributing to a broader understanding of dioxopiperazine chemistry.

Within the Aspergillus section Nidulantes, species can produce mycotoxins such as aflatoxins, sterigmatocystin, emestrin, fumitremorgins, asteltoxins, and paxillin, while others yield drug candidates like echinocandins, mulundocandins, calbistrins, varitriols, variecolins, and terrain . Anidulafungin, a semisynthetic lipopeptide antifungal drug, is derived from A. spinulosporus, further demonstrating the diverse chemical properties within this class of fungi .

CAS No. 105637-72-7
Product Name Aurantioemestrin
Molecular Formula C27H20N2O9S
Molecular Weight 548.5 g/mol
IUPAC Name [(1S,14S)-5-methyl-3,6-dioxo-4-sulfanylidene-11-oxa-2,5-diazatricyclo[7.5.0.02,7]tetradeca-7,9,12-trien-14-yl] 3-(5-formyl-2-hydroxyphenoxy)-4-methoxybenzoate
Standard InChI InChI=1S/C27H20N2O9S/c1-28-24(32)17-10-16-13-36-8-7-20(23(16)29(17)25(33)26(28)39)38-27(34)15-4-6-19(35-2)22(11-15)37-21-9-14(12-30)3-5-18(21)31/h3-13,20,23,31H,1-2H3/t20-,23-/m0/s1
Standard InChIKey WRIFWCQWEAILFB-REWPJTCUSA-N
SMILES CN1C(=O)C2=CC3=COC=CC(C3N2C(=O)C1=S)OC(=O)C4=CC(=C(C=C4)OC)OC5=C(C=CC(=C5)C=O)O
Canonical SMILES CN1C(=O)C2=CC3=COC=CC(C3N2C(=O)C1=S)OC(=O)C4=CC(=C(C=C4)OC)OC5=C(C=CC(=C5)C=O)O
PubChem Compound 21599098
Last Modified Feb 18 2024

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